1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one
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Overview
Description
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one is a heterocyclic compound that features a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenyl group and the propan-2-one moiety in this compound further enhances its chemical reactivity and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Room temperature to moderate heating.
Catalysts: Phosphorus oxychloride.
Solvents: Methanol or other suitable organic solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiadiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiadiazoline derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: DNA, enzymes involved in oxidative stress, and cellular receptors.
Pathways Involved: The compound can induce apoptosis in cancer cells by disrupting DNA replication and inhibiting key enzymes.
Comparison with Similar Compounds
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)propan-2-one can be compared with other thiadiazole derivatives:
Similar Compounds: Cefazolin, Nefazodone, Megazol, Methazolamide, Acetazolamide, Sulphamethizole, Azetepa.
Uniqueness: The presence of the propan-2-one moiety and the specific substitution pattern on the thiadiazole ring make this compound unique. It exhibits a broader spectrum of biological activities compared to some of its analogs.
Properties
CAS No. |
78061-84-4 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-(3-phenyl-1,2,4-thiadiazol-5-yl)propan-2-one |
InChI |
InChI=1S/C11H10N2OS/c1-8(14)7-10-12-11(13-15-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
SRSXIJCACXIWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC(=NS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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